![molecular formula C15H17N3O2 B2694280 N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide CAS No. 1235014-15-9](/img/structure/B2694280.png)
N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoxaline derivatives, such as the one you mentioned, are often studied for their diverse biological activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . As part of long-term research on pyrazine derived compounds, a series of ortho fused derivatives, N-phenyl- and N-benzyl quinoxaline-2-carboxamides, have been prepared .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a benzene ring and a pyrazine ring . The specific molecular structure of “N-((1-hydroxycyclopentyl)methyl)quinoxaline-2-carboxamide” would require more specific information or computational chemistry tools to analyze.Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives can be quite diverse, depending on the specific derivative and the conditions. For instance, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of quinoxaline .Scientific Research Applications
Antimycobacterial Activity
Quinoxaline-2-carboxamides have shown promising antimycobacterial activity . In vitro activity against Mycobacterium tuberculosis H37Ra (represented by minimum inhibitory concentration, MIC) ranged between 3.91–500 µg/mL, with most compounds having moderate to good activities (MIC < 15.625 µg/mL) .
Antineoplastic Agent
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, a derivative of quinoxaline-2-carboxamide, was identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cells lines .
Antifungal Activity
Quinoxalines, a class of N-heterocyclic compounds, have several prominent pharmacological effects like antifungal .
Antibacterial Activity
Quinoxalines also have antibacterial effects , making them important biological agents.
Antiviral Activity
Quinoxalines have shown antiviral effects , which could be particularly useful in the current pandemic situation.
Antimicrobial Activity
Quinoxalines have antimicrobial effects , making them crucial components in drugs used to treat infectious diseases.
Mechanism of Action
Target of Action
Quinoxalines have been found to interact with a variety of biological targets. They have shown prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . .
Biochemical Pathways
Quinoxalines can affect a variety of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoxalines can vary widely depending on their specific chemical structure
Result of Action
The molecular and cellular effects of quinoxalines can vary widely depending on their specific chemical structure and their biological targets
Action Environment
Environmental factors can influence the action, efficacy, and stability of quinoxalines
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-10-15(20)7-3-4-8-15)13-9-16-11-5-1-2-6-12(11)18-13/h1-2,5-6,9,20H,3-4,7-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHACJYPTEFXOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]quinoxaline-2-carboxamide |
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